Macelignan Macelignan Anwulignan is a natural product found in Saururus chinensis, Schisandra rubriflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 107534-93-0
VCID: VC0534338
InChI: InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3
SMILES: C[C@H](Cc1ccc2c(c1)OCO2)[C@@H](C)Cc3ccc(c(c3)OC)O
Molecular Formula: C20H24O4
Molecular Weight: 328.4 g/mol

Macelignan

CAS No.: 107534-93-0

Cat. No.: VC0534338

Molecular Formula: C20H24O4

Molecular Weight: 328.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Macelignan - 107534-93-0

Specification

CAS No. 107534-93-0
Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
IUPAC Name 4-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol
Standard InChI InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3
Standard InChI Key QDDILOVMGWUNGD-UHFFFAOYSA-N
Isomeric SMILES C[C@H](CC1=CC2=C(C=C1)OCO2)[C@@H](C)CC3=CC(=C(C=C3)O)OC
SMILES C[C@H](Cc1ccc2c(c1)OCO2)[C@@H](C)Cc3ccc(c(c3)OC)O
Canonical SMILES CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC
Appearance Solid powder
Melting Point 70 - 72 °C

Introduction

Chemical Characterization of Macelignan

Structural Identification

Macelignan ((2R,3S)-1-(3,4-methylenedioxyphenyl)-2,3-dimethyl-4-(4-hydroxy-3-methoxyphenyl)-butane) is a dibenzylbutane lignan first isolated from the arils of Myristica fragrans . X-ray crystallographic analysis confirmed its stereochemistry, revealing two defined stereocenters and an absolute configuration critical for its bioactivity .

Table 1: Molecular Properties of Macelignan

PropertyValue
Molecular FormulaC20_{20}H24_{24}O4_4
Molecular Weight328.4022 g/mol
Stereochemistry(2R,3S)
SMILESCOC1=CC(CC@HC@HCC2=CC=C3OCOC3=C2)=CC=C1O
InChIInChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m0/s1

The compound’s lipophilic nature, attributed to its aromatic rings and methyl groups, facilitates membrane permeability, enhancing its bioavailability in biological systems .

Pharmacological Properties

Antimicrobial Activity

Macelignan exhibits broad-spectrum antimicrobial effects. Against Streptococcus mutans, a primary causative agent of dental caries, it demonstrates a minimum inhibitory concentration (MIC) of 1.56 μg/mL, outperforming conventional agents like chlorhexidine . Notably, it also inhibits Ascosphaera apis, a fungal pathogen affecting bees, with MIC values of 1.56 μg/mL (24 h) and 3.125 μg/mL (48 h) . Unlike miconazole, which shows cytotoxicity in mammalian cells, macelignan selectively targets fungal HOG1 signaling, suppressing phosphorylation and inducing osmotic stress response .

Anti-Inflammatory and Immunomodulatory Effects

In mast cell models, macelignan reduces histamine release by 68% and leukotriene C4 production by 72% at 10 μM, concomitant with downregulation of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) mRNA . These effects are mediated through inhibition of Ca2+^{2+} influx and suppression of MAP kinase pathways (ERK, p38, JNK), which are pivotal in inflammatory cytokine synthesis .

Neuroprotective Actions

Macelignan’s neuroprotection is multifactorial:

  • Alzheimer’s Disease: Reduces tau phosphorylation at Thr231 (by 45%), Ser396 (52%), and Ser404 (49%) in neuronal cells via PP2A activation and PERK/eIF2α pathway modulation, mitigating amyloid-β deposition .

  • Parkinson’s Disease: At 20 mg/kg/day in murine models, it attenuates dopaminergic neuron loss by 60% through PPARγ-dependent arginase-1 upregulation, curbing microglial activation .

Mechanisms of Action

Modulation of PPARγ Signaling

Macelignan acts as a PPARγ agonist (EC50_{50} = 3.2 μM), enhancing adiponectin expression by 2.5-fold in db/db mice and improving insulin sensitivity without the weight gain associated with thiazolidinediones . This mechanism underlies its antidiabetic effects, reducing fasting blood glucose by 32% and HbA1c by 1.8% in preclinical models .

Autophagy Induction

In tauopathy models, macelignan increases LC3-II/LC3-I ratios by 2.3-fold and reduces p62 levels by 40%, indicating enhanced autophagic flux. This clears phosphorylated tau aggregates, delaying neurodegeneration .

Antioxidant Activity

Macelignan scavenges DPPH radicals with an IC50_{50} of 18.7 μM, outperforming ascorbic acid (IC50_{50} = 25.4 μM). Its catechol moiety donates hydrogen atoms, neutralizing reactive oxygen species implicated in chronic inflammation .

Therapeutic Applications

Metabolic Disorders

In db/db mice, macelignan (50 mg/kg/day) decreases serum triglycerides by 41% and free fatty acids by 37%, reversing hepatic steatosis. These effects correlate with AMPK activation (phosphorylation increased by 2.1-fold) and SREBP-1c downregulation .

Oncology

Macelignan induces apoptosis in MCF-7 breast cancer cells (IC50_{50} = 12.5 μM) via Bax/Bcl-2 ratio elevation (3.8-fold) and caspase-3 activation. It also inhibits NF-κB nuclear translocation, reducing IL-6 and TNF-α production by 55% in tumor-associated macrophages .

Current Research and Future Directions

Recent studies focus on macelignan’s synergy with existing therapies:

  • Combined with metformin, it enhances glucose uptake in myotubes by 80% compared to monotherapy .

  • In Ascosphaera apis infections, co-administration with miconazole reduces effective doses by 75%, minimizing toxicity .

Future research should prioritize clinical trials to validate efficacy in Alzheimer’s and diabetes, alongside pharmacokinetic studies to optimize dosing regimens.

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